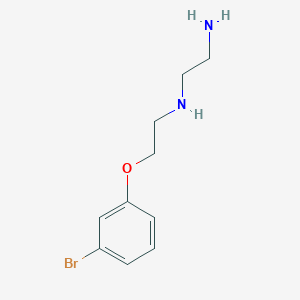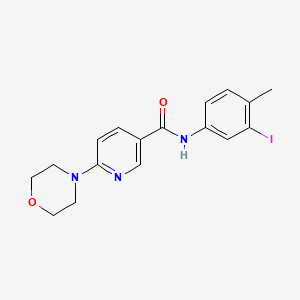![molecular formula C17H14N4O2 B8606067 N'-[2-(1,3-benzodioxol-5-yl)quinazolin-6-yl]ethanimidamide](/img/structure/B8606067.png)
N'-[2-(1,3-benzodioxol-5-yl)quinazolin-6-yl]ethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[2-(1,3-benzodioxol-5-yl)quinazolin-6-yl]ethanimidamide is a complex organic compound that features a quinazoline core linked to a benzodioxole moiety through an acetamidine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N'-[2-(1,3-benzodioxol-5-yl)quinazolin-6-yl]ethanimidamide typically involves multi-step organic reactionsThe final step involves the formation of the acetamidine linkage under controlled conditions, often using reagents such as acetic anhydride and ammonium acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N'-[2-(1,3-benzodioxol-5-yl)quinazolin-6-yl]ethanimidamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamidine group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction can lead to the formation of amine derivatives.
Wissenschaftliche Forschungsanwendungen
N'-[2-(1,3-benzodioxol-5-yl)quinazolin-6-yl]ethanimidamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes
Wirkmechanismus
The mechanism of action of N'-[2-(1,3-benzodioxol-5-yl)quinazolin-6-yl]ethanimidamide involves its interaction with specific molecular targets. It may modulate biochemical pathways by binding to enzymes or receptors, leading to altered cellular functions. For instance, it can affect microtubule assembly, resulting in mitotic blockade and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1,3-Benzodioxol-5-ylmethyl)-2-{(1R,3S,4aR,9aS)-1-(hydroxymethyl)-6-[(methoxyacetyl)amino]-3,4,4a,9a-tetrahydro-1H-pyrano 3,4-bbenzofuran-3-yl}acetamide : Contains a similar benzodioxole group but has a more complex structure with additional functional groups .
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Shares the benzodioxole moiety but differs in the core structure and functional groups.
Uniqueness
N'-[2-(1,3-benzodioxol-5-yl)quinazolin-6-yl]ethanimidamide is unique due to its specific combination of the quinazoline core and benzodioxole moiety, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C17H14N4O2 |
|---|---|
Molekulargewicht |
306.32 g/mol |
IUPAC-Name |
N'-[2-(1,3-benzodioxol-5-yl)quinazolin-6-yl]ethanimidamide |
InChI |
InChI=1S/C17H14N4O2/c1-10(18)20-13-3-4-14-12(6-13)8-19-17(21-14)11-2-5-15-16(7-11)23-9-22-15/h2-8H,9H2,1H3,(H2,18,20) |
InChI-Schlüssel |
FJFRQQKLNHHDLI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NC1=CC2=CN=C(N=C2C=C1)C3=CC4=C(C=C3)OCO4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-[(3-nitropyridin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B8605985.png)
![tert-butyl 4-[2-amino-1-(2-chlorophenyl)ethyl]piperazine-1-carboxylate](/img/structure/B8605991.png)
![4-[3-(4-Fluorophenoxy)phenyl]-3-butyn-2-ol](/img/structure/B8605999.png)




![4-N-(4-aminophenyl)pyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B8606041.png)




![3-(3-Iodopropyl)benzo[d]oxazol-2-(3H)-one](/img/structure/B8606095.png)

